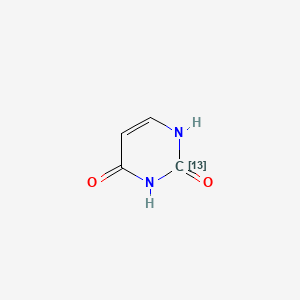











|
REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH2:9]=[O:10].[OH-].[K+].Cl.NO>O>[OH:10][CH2:9][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1 |f:2.3,4.5|
|


|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
185 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
|
Name
|
|
|
Quantity
|
61.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
59.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
27.52 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.445 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 50–52° C. for 68 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with acetone (500 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried by suction
|
|
Type
|
CUSTOM
|
|
Details
|
at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined mother liquor and washes were concentrated to a volume of ca. 100 mL
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried by suction
|


Reaction Time |
68 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C(NC(NC1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |